Manganese(II) bromide tetrahydrate

説明

The exact mass of the compound Manganous bromide tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

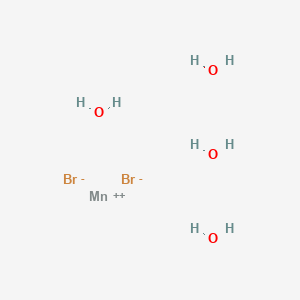

Structure

2D Structure

特性

CAS番号 |

10031-20-6 |

|---|---|

分子式 |

Br2H8MnO4 |

分子量 |

286.81 g/mol |

IUPAC名 |

dibromomanganese;tetrahydrate |

InChI |

InChI=1S/2BrH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |

InChIキー |

HHDPJRSXPOGIOP-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[Mn+2].[Br-].[Br-] |

正規SMILES |

O.O.O.O.[Mn](Br)Br |

他のCAS番号 |

10031-20-6 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Manganese(II) Bromide Tetrahydrate for Researchers and Drug Development Professionals

Introduction

Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O) is an inorganic compound that serves as a versatile tool in various scientific domains, from synthetic chemistry to materials science and biochemistry.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental properties is crucial for its effective application. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, structural details, relevant experimental protocols, and its role in biologically significant pathways.

Core Properties and Data

This compound is a pale pink to light red crystalline solid.[1] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for its storage and handling.[1] The compound is highly soluble in water, and this solubility is temperature-dependent.[1]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Chemical Formula | MnBr₂·4H₂O | [1][2][3] |

| Molecular Weight | 286.81 g/mol | [3] |

| Appearance | Pale pink to light red crystalline solid | [1] |

| Melting Point | 64 °C (decomposes) | [2] |

| Solubility in Water | 146 g/100 mL at 20 °C (anhydrous) | [2] |

| CAS Number | 10031-20-6 | [1][2] |

Crystallographic Data

The tetrahydrate form of manganese(II) bromide exists as the trans isomer. The crystal structure consists of discrete [MnBr₂(H₂O)₄] octahedral complexes.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][5] |

| Space Group | Cmcm | [4][5] |

| Unit Cell Dimensions | a = 438.64(2) pm, b = 1167.84(6) pm, c = 730.95(4) pm | [4][5] |

Experimental Protocols

Accurate characterization of this compound is essential for its use in research and development. The following sections detail generalized protocols for determining its fundamental properties.

Synthesis of this compound

A common laboratory synthesis involves the reaction of manganese carbonate with hydrobromic acid:

Reaction: MnCO₃ + 2HBr + 3H₂O → MnBr₂·4H₂O + CO₂

Procedure:

-

In a fume hood, slowly add a stoichiometric amount of manganese(II) carbonate to a stirred solution of 48% hydrobromic acid.

-

Continue stirring until the effervescence of carbon dioxide ceases.

-

Gently heat the resulting solution to concentrate it.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the pale pink crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water and then with a cold solvent like ethanol.

-

Dry the crystals in a desiccator over a suitable drying agent.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Determination of Melting Point

The melting point of a hydrated salt is often accompanied by decomposition as the water of hydration is lost.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

Procedure:

-

Finely grind a small sample of this compound.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (64 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid. This range is the melting point. Note any color change or gas evolution, which indicates decomposition.

Determination of Aqueous Solubility

The solubility of this compound can be determined by preparing a saturated solution at a specific temperature.

Apparatus:

-

Constant temperature water bath

-

Stirrer

-

Filtration apparatus

-

Evaporating dish

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a constant temperature water bath and stir for several hours to ensure equilibrium is reached and the solution is saturated.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant and filter it to remove any suspended particles.

-

Weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the evaporating dish and reweigh to determine the mass of the solution.

-

Gently heat the evaporating dish to evaporate the water completely.

-

Once dry, allow the dish to cool in a desiccator and weigh it again.

-

The mass of the residue is the mass of dissolved this compound.

-

Calculate the solubility in grams per 100 mL of water.

Role in Biological Systems and Drug Development

Manganese is an essential trace element crucial for the function of numerous enzymes and proteins.[5] As a source of Mn²⁺ ions, this compound is a valuable reagent in biochemical and pharmacological studies.

Manganese in Enzyme Function and Signaling

Manganese ions act as cofactors for a variety of enzymes, including oxidoreductases, transferases, and hydrolases.[5] In the context of drug development, understanding the role of manganese in signaling pathways is of particular interest. For instance, manganese can influence the insulin-like growth factor (IGF) signaling pathway, which is critical for cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.

Manganese can activate the IGF receptor, leading to the downstream activation of two major signaling cascades: the PI3K/Akt pathway, which primarily promotes cell survival, and the Ras/MAPK pathway, which is involved in cell proliferation and differentiation.

The following diagram illustrates the influence of manganese on the IGF signaling pathway.

References

An In-depth Technical Guide to Manganese(II) Bromide Tetrahydrate (MnBr₂·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of manganese(II) bromide tetrahydrate (MnBr₂·4H₂O). It is intended to be a core resource for professionals in research, development, and manufacturing who utilize this versatile inorganic compound. This document details the material's properties, synthesis, chemical behavior, and safety protocols, with quantitative data presented in structured tables and key processes illustrated through diagrams.

Physical and Chemical Characteristics

This compound is a pale pink to reddish crystalline solid.[1][2] It is known for its hygroscopic nature, readily absorbing moisture from the atmosphere.[2] This compound is highly soluble in water and also shows solubility in alcohols like ethanol (B145695).[2]

Table of Physical Properties

| Property | Value | References |

| Molecular Formula | MnBr₂·4H₂O | [3] |

| Molecular Weight | 286.81 g/mol | [3] |

| Appearance | Pink to orange/red crystalline solid | [1][2] |

| Melting Point | 64 °C (decomposes) | [4] |

| Solubility in Water | 146 g/100 mL at 20 °C (for anhydrous) | [4] |

| Crystal System | Orthorhombic (for trans-MnBr₂·4H₂O) | [5] |

| Space Group | Cmcm (for trans-MnBr₂·4H₂O) | [5] |

Table of Chemical Identifiers

| Identifier | Value | References |

| CAS Number | 10031-20-6 | [2][4] |

| PubChem CID | 19915385 | [4] |

| EC Number | 629-337-7 | [4] |

| InChI Key | HHDPJRSXPOGIOP-UHFFFAOYSA-L | [4] |

| SMILES | O.O.O.O.[Mn+2].[Br-].[Br-] | [4] |

Chemical Reactivity and Applications

Manganese(II) bromide serves as a versatile reagent and precursor in various chemical transformations. It is a source of manganese(II) ions and acts as a catalyst in numerous organic reactions. Its applications span organic synthesis, materials science, and biochemistry.

-

Catalysis: Anhydrous MnBr₂ is employed as a catalyst in C-H bond alkylation and other cross-coupling reactions, offering an inexpensive alternative to precious metal catalysts.[6]

-

Materials Science: It is a precursor for the synthesis of manganese-based hybrid materials, such as (TBA)₂MnBr₄ (TBA = tetrabutylammonium), which exhibit potential in optoelectronic applications like UV photodetection due to their stable green light emission.[1] It is also used to prepare manganese oxide materials for batteries and pigments.

-

Chemical Synthesis: The compound is a common starting material for the synthesis of other manganese complexes and coordination polymers.

-

Biochemical Research: It is utilized in studies involving manganese-dependent enzymes as a source of Mn²⁺ ions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of MnBr₂·4H₂O and a representative catalytic application.

Synthesis of this compound

This compound can be synthesized through the reaction of manganese(II) carbonate with hydrobromic acid. This acid-base reaction yields the soluble manganese(II) bromide, carbon dioxide, and water. Subsequent crystallization from the aqueous solution affords the tetrahydrate form.

Reaction: MnCO₃(s) + 2HBr(aq) → MnBr₂(aq) + H₂O(l) + CO₂(g)

Protocol:

-

Reaction Setup: In a fume hood, add a stoichiometric amount of manganese(II) carbonate powder to a stirred aqueous solution of 48% hydrobromic acid in a glass beaker. The addition should be performed slowly to control the effervescence from CO₂ evolution.

-

Reaction Completion: Continue stirring the mixture at room temperature until all the manganese carbonate has reacted and gas evolution ceases. The resulting solution will be a pale pink.

-

Filtration: Filter the solution to remove any unreacted starting material or solid impurities.

-

Crystallization: Gently heat the filtrate to concentrate the solution. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the pink crystals of MnBr₂·4H₂O by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol wash. Dry the product under vacuum at room temperature.

References

- 1. Lead-Free Organic Manganese (II) Bromide Hybrid with Highly Efficient and Stable Green Emission for UV Photodetection | MDPI [mdpi.com]

- 2. CAS 10031-20-6: this compound [cymitquimica.com]

- 3. This compound - [sigmaaldrich.com]

- 4. Manganese(II) bromide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. MnBr2-Catalyzed Direct and Site-Selective Alkylation of Indoles and Benzo[ h]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Manganese(II) Bromide Tetrahydrate (CAS: 10031-20-6) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Manganese(II) bromide tetrahydrate, a versatile inorganic compound with significant applications in chemical synthesis, materials science, and biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and its role in biological systems, particularly concerning its neurotoxic effects and impact on cellular signaling pathways.

Chemical and Physical Properties

This compound is a pale pink to light red crystalline solid.[1] It is highly soluble in water, and its solubility increases with temperature.[1] This compound is hygroscopic, meaning it readily absorbs moisture from the air, which necessitates proper storage in a cool, dry, and well-ventilated area.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10031-20-6 | [1][2][3][4][5][6] |

| Molecular Formula | MnBr₂·4H₂O | [1][2][3] |

| Molecular Weight | 286.81 g/mol | [2][6] |

| Appearance | Pale pink to light red crystalline solid | [1] |

| Melting Point | 64 °C (decomposes) | [7] |

| Solubility | Soluble in water | [1] |

| Density | 4.385 g/cm³ | [4][8] |

| Odor | Odorless |

Applications in Synthesis and Catalysis

This compound serves as a valuable precursor and catalyst in various chemical reactions.

-

Synthesis of Manganese Complexes: It is a common starting material for the synthesis of novel manganese(II) coordination complexes with various organic ligands. These complexes are investigated for their potential applications in catalysis, materials science, and as therapeutic agents.

-

Catalysis: The compound and its derivatives are utilized as catalysts in organic synthesis. For instance, manganese compounds have been explored as alternatives to palladium in cross-coupling reactions like the Stille reaction.[4]

-

Precursor for Materials: It is used in the preparation of manganese-based materials such as manganese oxides and manganese-doped materials for applications in batteries, ceramics, and electronics.[2]

Biological Significance and Toxicological Profile

Manganese is an essential trace element for numerous biological processes, acting as a cofactor for enzymes like superoxide (B77818) dismutase. However, chronic overexposure to manganese can lead to a neurodegenerative disorder known as manganism, which shares symptoms with Parkinson's disease.[2] The neurotoxicity of manganese is a significant area of research for drug development professionals seeking to understand and mitigate its effects.

Table 2: Toxicological Data for this compound

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [6][9] |

| H312 | Harmful in contact with skin | [6][9] |

| H332 | Harmful if inhaled | [6][9] |

Safety Precautions: Due to its toxicity, this compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a respirator to avoid dust inhalation. Work should be conducted in a well-ventilated area.

Impact on Cellular Signaling Pathways

Research into manganese neurotoxicity has identified several key cellular signaling pathways that are disrupted upon overexposure. Understanding these pathways is crucial for developing therapeutic interventions.

Manganese exposure has been shown to alter critical intracellular signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Manganese can induce the phosphorylation and activation of MAPK family members such as ERK1/2, JNK, and p38. This can lead to downstream effects on cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling Pathway: This pathway, central to cell survival and growth, can be modulated by manganese.

-

NF-κB Signaling: Manganese can affect the localization and activity of the transcription factor NF-κB, which plays a critical role in the inflammatory response.

-

mTOR Signaling Pathway: Dysregulation of the mTOR pathway by manganese has been implicated in neuronal apoptosis.

The disruption of these pathways contributes to oxidative stress, mitochondrial dysfunction, inflammation, and ultimately, neuronal cell death.

Experimental Protocols

The following are representative experimental protocols relevant to the study of this compound.

Synthesis of a Manganese(II) Schiff Base Complex

This protocol describes a general method for the synthesis of a manganese(II) complex using a Schiff base ligand, which can be adapted for various ligands.

Materials:

-

This compound (CAS: 10031-20-6)

-

Schiff base ligand (e.g., derived from salicylaldehyde (B1680747) and an amine)

-

Stir plate and magnetic stir bar

-

Reflux condenser and heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Glassware (round-bottom flask, beakers)

Procedure:

-

Dissolve the Schiff base ligand (2 mmol) in 50 mL of warm methanol in a 250 mL round-bottom flask with stirring.

-

In a separate beaker, dissolve this compound (1 mmol) in 20 mL of methanol.

-

Slowly add the manganese(II) bromide solution dropwise to the stirring ligand solution.

-

A color change or precipitation may be observed upon addition.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials.

-

Dry the product in a desiccator or under vacuum.

-

Characterize the resulting complex using techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis.

Investigating the Effect of Manganese on the MAPK/ERK Signaling Pathway in a Neuronal Cell Line

This protocol outlines a typical workflow to assess the impact of manganese on the phosphorylation of ERK, a key component of the MAPK signaling pathway, in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment:

-

Culture the neuronal cells to 70-80% confluency.

-

Prepare a stock solution of this compound in sterile water or culture medium.

-

Treat the cells with varying concentrations of manganese for a specified time period (e.g., 24 hours). Include an untreated control group.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK and total-ERK overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal to determine the extent of ERK activation.

-

Conclusion

This compound is a compound of significant interest due to its wide-ranging applications in synthesis and its important, albeit complex, role in biological systems. For researchers and drug development professionals, a thorough understanding of its chemical properties, reactivity, and toxicological profile is essential. In particular, the well-documented neurotoxic effects of manganese and its impact on critical cellular signaling pathways present both a challenge and an opportunity for the development of novel therapeutic strategies to counter neurodegenerative diseases. The experimental protocols provided herein offer a starting point for further investigation into the multifaceted nature of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Manganese Neurotoxicity: A Comprehensive Review of Pathophysiology and Inherited and Acquired Disorders [mdpi.com]

- 3. CAS 10031-20-6: this compound [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. “Manganese-induced neurotoxicity: a review of its behavioral consequences and neuroprotective strategies” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manganese(II) bromide - Wikipedia [en.wikipedia.org]

- 8. actascientific.com [actascientific.com]

- 9. Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Manganese(II) Bromide Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O), a compound of interest in various chemical and materials science research fields. This document details the crystallographic structure, bonding characteristics, and relevant experimental protocols for the synthesis and analysis of this inorganic compound.

Introduction

This compound is a hydrated inorganic salt that plays a role as a precursor in the synthesis of various manganese-based coordination complexes and materials.[1] Its structural properties, particularly the coordination geometry of the manganese ion and the arrangement of the water and bromide ligands, are crucial for understanding its reactivity and potential applications. This guide focuses on the detailed molecular structure of its known isomeric forms.

Molecular Structure and Isomerism

This compound is known to exist in at least one crystalline form, the trans-isomer. Evidence from the analogous manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) system strongly suggests the potential for a corresponding cis-isomer, although definitive crystallographic data for cis-MnBr₂·4H₂O is not currently available in the literature.[2]

The trans-Isomer of this compound

The established crystalline form of this compound is trans-[MnBr₂(H₂O)₄]. In this configuration, the central manganese(II) ion is octahedrally coordinated by two bromide ions and four water molecules. The bromide ligands occupy positions opposite each other (180° apart), defining the trans geometry. The four water molecules lie in the equatorial plane.

Diagram of the trans-[MnBr₂(H₂O)₄] Coordination Sphere:

Caption: A diagram illustrating the octahedral coordination of the Manganese(II) ion in the trans-[MnBr₂(H₂O)₄] isomer.

The Hypothetical cis-Isomer of this compound

Based on the existence of cis-[MnCl₂(H₂O)₄], a cis-isomer of this compound is postulated to have the two bromide ligands in adjacent positions (approximately 90° apart) within the octahedral coordination sphere. The remaining four positions would be occupied by water molecules.

Diagram of the hypothetical cis-[MnBr₂(H₂O)₄] Coordination Sphere:

Caption: A diagram showing the hypothetical cis arrangement of ligands around the Manganese(II) ion.

Crystallographic Data

The crystallographic data for trans-MnBr₂·4H₂O has been reported.[2][3]

Table 1: Crystallographic Data for trans-Manganese(II) Bromide Tetrahydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 4.3864(2) |

| b (Å) | 11.6784(6) |

| c (Å) | 7.3095(4) |

Note: Detailed atomic coordinates, bond lengths, and angles are not yet fully published in publicly accessible databases. The data presented is based on initial structural reports.

Experimental Protocols

Synthesis and Crystallization

Single crystals of this compound can be obtained through the slow evaporation of an aqueous or ethanolic solution of Manganese(II) bromide.

Materials:

-

This compound (MnBr₂·4H₂O)

-

Ethanol (B145695) or deionized water

-

Beaker or crystallizing dish

-

Heating plate (optional)

Procedure:

-

Dissolve a quantity of this compound in a minimal amount of ethanol or deionized water. Gentle heating may be applied to facilitate dissolution.[4]

-

Allow the solution to cool to room temperature if heated.

-

Cover the container with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent.

-

Leave the solution undisturbed in a vibration-free environment at room temperature.

-

Crystals are expected to form over a period of several days to weeks.[4]

-

Once crystals of a suitable size have formed, they can be isolated by decanting the mother liquor and rinsing with a cold, non-polar solvent like acetone.[4]

Logical Workflow for Synthesis and Crystallization:

References

An In-depth Technical Guide on the Solubility of Manganese(II) Bromide Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O) in water and various organic solvents. This document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who require precise solubility data for experimental and formulation purposes.

Introduction

Manganese(II) bromide, particularly in its tetrahydrate form, is an inorganic compound with applications in various chemical syntheses and research areas. A thorough understanding of its solubility is critical for its effective use in solution-based reactions, purification processes, and the formulation of manganese-containing compounds. This guide compiles available quantitative and qualitative solubility data and outlines standard experimental protocols for solubility determination.

Solubility in Water

Manganese(II) bromide is highly soluble in water.[1] The solubility of the anhydrous form, Manganese(II) bromide (MnBr₂), has been quantitatively determined at various temperatures. This data, sourced from the CRC Handbook of Chemistry and Physics, provides a strong indication of the solubility behavior of the hydrated form, which is also expected to exhibit high aqueous solubility that increases with temperature.[2]

Data Presentation: Aqueous Solubility of Manganese(II) Bromide

The following table summarizes the solubility of anhydrous Manganese(II) bromide in water at different temperatures. The values are expressed in grams of solute per 100 grams of water.

| Temperature (°C) | Solubility of MnBr₂ ( g/100 g H₂O)[3] |

| 0 | 56.00 |

| 10 | 57.72 |

| 20 | 59.39 |

| 25 | 60.19 |

| 30 | 60.96 |

| 40 | 62.41 |

| 50 | 63.75 |

| 60 | 65.01 |

| 70 | 66.19 |

| 80 | 67.32 |

| 90 | 68.42 |

| 100 | 69.50 |

Note: The data presented is for the anhydrous form (MnBr₂). The tetrahydrate (MnBr₂·4H₂O) is also highly soluble in water. A specific value of 146 g/100 mL at 20 °C has been reported for the tetrahydrate, though the distinction from the anhydrous form in the original source is not always clear.[4][5]

Solubility in Organic Solvents

Quantitative data on the solubility of this compound in organic solvents is limited in publicly available literature. However, general solubility characteristics can be inferred from its chemical nature and from qualitative descriptions found in various chemical resources. As an ionic compound, Manganese(II) bromide is expected to be more soluble in polar solvents.[6][7]

Data Presentation: Qualitative Solubility in Organic Solvents

The table below provides a summary of the known or expected solubility of Manganese(II) bromide in various organic solvents.

| Solvent | Type | Solubility | Reference/Comment |

| Ethyl Alcohol (Ethanol) | Polar Protic | Soluble | A trade publication for this compound explicitly states its solubility in ethyl alcohol. |

| Ammonia (liquid) | Polar Protic | Insoluble | A chemical database indicates that anhydrous Manganese(II) bromide is insoluble in liquid ammonia.[8] |

| Polar Solvents (General) | - | Soluble | Multiple chemical suppliers describe anhydrous Manganese(II) bromide as being soluble in polar solvents.[6][7] |

Note on Organic Solvent Solubility: The lack of specific quantitative data necessitates experimental determination for applications requiring precise concentrations in organic media. The "Experimental Protocols" section of this guide provides a framework for such determinations.

Experimental Protocols for Solubility Determination

The following are generalized methodologies for determining the solubility of an inorganic salt like this compound.

4.1. Method 1: Isothermal Saturation

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

-

Apparatus: Constant temperature bath, sealed container (e.g., screw-cap vial or flask), magnetic stirrer and stir bar, analytical balance, filtration apparatus (e.g., syringe filter), and an appropriate analytical instrument (e.g., ICP-OES for manganese analysis, or gravimetric analysis).

-

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container.

-

Place the container in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Filter the extracted liquid to remove any suspended solid particles.

-

Accurately weigh a portion of the clear, saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the salt).

-

Weigh the remaining solid residue.

-

Calculate the solubility in grams of solute per 100 g of solvent.

-

4.2. Method 2: Visual Method (Polythermal)

This method is useful for determining the temperature at which a solution of a known concentration becomes saturated.

-

Apparatus: Jacketed glass vessel with a stirrer and a temperature probe, circulating water bath with heating and cooling capabilities, analytical balance.

-

Procedure:

-

Prepare a solution of this compound in the chosen solvent with a precisely known concentration.

-

Place the solution in the jacketed glass vessel.

-

Heat the solution while stirring until all the solid is completely dissolved.

-

Slowly cool the solution at a controlled rate (e.g., 0.5 °C/min) while continuously stirring and monitoring the temperature.

-

Record the temperature at which the first crystals appear (the saturation temperature).

-

Repeat the heating and cooling cycle to ensure reproducibility.

-

This process can be repeated with different concentrations to construct a solubility curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound.

Caption: A flowchart of the isothermal saturation method for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For applications requiring high precision, especially in organic solvents, experimental verification of solubility is strongly recommended.

References

- 1. americanelements.com [americanelements.com]

- 2. CAS 10031-20-6: this compound [cymitquimica.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Manganese(II) bromide - Wikipedia [en.wikipedia.org]

- 5. buy Manganese(II) bromide hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 6. 臭化マンガン(II) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Manganese(II) bromide 98 13446-03-2 [sigmaaldrich.com]

- 8. manganese(II) bromide [chemister.ru]

An In-depth Technical Guide to the Safety and Handling of Manganese(II) Bromide Tetrahydrate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety precautions for Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O), a compound utilized in various chemical syntheses.

Chemical and Physical Properties

This compound is a pink, odorless solid.[1][2] Key physical and chemical data are summarized in the table below.

| Property | Value |

| Chemical Formula | MnBr₂·4H₂O |

| Molecular Weight | 286.81 g/mol [1][2][3] |

| Appearance | Pink solid[1][2] |

| Odor | Odorless[4] |

| Melting Point | 64° C[1][2] |

| Boiling Point | No data available[1] |

| Solubility | Soluble in water[1][2] |

| Stability | Stable under normal conditions.[4][5] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][4][5][6]

GHS Hazard Statements:

Potential Health Effects:

-

Inhalation: Dust may irritate the respiratory tract, with symptoms including coughing and shortness of breath.[1]

-

Skin Contact: May cause slight skin irritation.[1]

-

Eye Contact: May cause mild eye irritation.[1]

-

Ingestion: May cause nausea, vomiting, abdominal pain, and central nervous system effects.[1]

Chronic exposure to manganese dusts has been linked to decreased fertility in men and central nervous system effects.[1] Early symptoms of chronic manganese poisoning include languor, sleepiness, and weakness in the legs.[1] More advanced cases can present with a mask-like facial expression, emotional disturbances, and a spastic gait.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Engineering Controls:

Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate PPE. The following provides a general guideline.

-

Eye/Face Protection: Wear chemical safety glasses or goggles. A face shield may also be necessary.[1]

-

Skin Protection: Wear nitrile or rubber gloves and a lab coat or a protective suit.[1]

-

Respiratory Protection: If dust formation is likely and ventilation is inadequate, a NIOSH-approved respirator should be worn.[7][8]

Handling and Storage

Safe Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not eat, drink, or smoke when using this product.[1][2][5][6]

-

Use with adequate ventilation.[1]

Storage:

-

Keep containers tightly closed.[5]

-

Incompatible with strong oxidizing agents, active metals, and chlorine.[1][8]

First Aid Measures

In case of exposure, follow these first aid protocols:

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If breathing is difficult, seek medical attention.[1][4][5] |

| Skin Contact | Wash the affected area with plenty of soap and water.[1][2][5] Remove contaminated clothing.[1][2][5] Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1] Get immediate medical attention.[1] |

| Ingestion | Rinse mouth with water.[1][2][5] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Wear appropriate personal protective equipment.[1]

-

Ensure adequate ventilation.[1]

-

Sweep up the material without creating dust and place it in a suitable container for disposal.[1][5]

-

Prevent spillage from entering drains or the environment.[1]

Firefighting:

-

This product is not flammable.[1]

-

Use extinguishing media suitable for the surrounding fire.[1][7]

-

Firefighters should wear self-contained breathing apparatus and full protective clothing.[1][5][7]

-

Hazardous decomposition products include hydrogen bromide gas and manganese oxides.[1]

Disposal Considerations

Dispose of this compound in accordance with local, state, and federal regulations.[1] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

This technical guide is intended to provide comprehensive safety and handling information. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before working with this compound.

References

- 1. prochemonline.com [prochemonline.com]

- 2. Manganese (II) Bromide Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 3. Manganese bromide tetrahydrate | Br2Mn.4H2O | CID 19915385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. prochemonline.com [prochemonline.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Hygroscopic Nature of Manganese(II) Bromide Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

Manganese(II) bromide tetrahydrate is an inorganic salt that exists as a hydrate (B1144303), with four molecules of water incorporated into its crystal structure.[2] This inherent hydration state is central to its interaction with atmospheric moisture.

| Property | Value | Reference(s) |

| Chemical Formula | MnBr₂·4H₂O | [2][3] |

| Molar Mass | 286.81 g/mol | [4] |

| Appearance | Pale pink to light red crystalline solid | [2] |

| Melting Point | 64 °C (decomposes) | [3] |

| Solubility in Water | Highly soluble | [2] |

| Hygroscopic Nature | Yes | [1][2] |

The Nature of Hygroscopicity and Deliquescence

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. For crystalline hydrates like this compound, this process can lead to deliquescence, a phenomenon where the solid absorbs enough atmospheric moisture to dissolve and form a saturated aqueous solution.[5] This transition occurs above a specific relative humidity known as the Critical Relative Humidity (CRH).[5]

The interaction with atmospheric moisture is a critical stability concern, as it can lead to changes in physical form, chemical degradation, and altered performance in various applications.[6]

References

- 1. Zinc bromide - Wikipedia [en.wikipedia.org]

- 2. CAS 10031-20-6: this compound [cymitquimica.com]

- 3. Manganese(II) bromide - Wikipedia [en.wikipedia.org]

- 4. Manganese(II) bromide hydrate | Br2H8MnO4 | CID 56846403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deliquescence of pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of Manganese(II) Bromide Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and key properties of Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary details to produce this compound with high purity for various applications, including as a precursor in the synthesis of manganese-based catalysts and in materials science.[1][2]

Physicochemical Properties

This compound is a pale pink to light red crystalline solid.[2] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Therefore, appropriate storage in a dry environment is crucial to maintain its integrity. Key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | MnBr₂·4H₂O | |

| Molecular Weight | 286.81 g/mol | |

| Appearance | Pale pink to light red crystalline solid | [2] |

| Solubility in Water | 146 g/100 mL at 20 °C (anhydrous) | [3] |

| Melting Point | 64 °C (decomposes) | |

| Purity (Commercial) | ≥98% | [1] |

Synthesis of this compound

The primary and most straightforward method for the laboratory synthesis of this compound involves the reaction of manganese(II) carbonate with hydrobromic acid. This acid-base reaction results in the formation of the soluble Manganese(II) bromide salt, carbon dioxide, and water.

Overall Reaction: MnCO₃(s) + 2HBr(aq) + 3H₂O(l) → MnBr₂·4H₂O(aq) + CO₂(g)

The following experimental protocol outlines a detailed procedure for this synthesis.

Experimental Protocol

Materials:

-

Manganese(II) carbonate (MnCO₃)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Distilled water

-

Ethanol (for washing)

-

Diethyl ether (for washing)

Equipment:

-

Glass reaction vessel (e.g., beaker or Erlenmeyer flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a measured amount of Manganese(II) carbonate into the reaction vessel equipped with a magnetic stir bar.

-

Acid Addition: Slowly and carefully add a stoichiometric amount of 48% hydrobromic acid to the manganese(II) carbonate with continuous stirring. The addition should be done portion-wise to control the effervescence of carbon dioxide gas.

-

Reaction Completion: After the initial vigorous reaction has subsided, gently heat the mixture to approximately 50-60 °C with continued stirring to ensure the complete dissolution of the manganese(II) carbonate. The solution should become a clear, pale pink color.

-

Neutralization and Filtration: Check the pH of the solution. If it is acidic, add a small amount of manganese(II) carbonate to neutralize any excess acid. Once the reaction is complete and the solution is neutral or slightly basic, filter the hot solution through a pre-heated funnel to remove any unreacted starting material or solid impurities.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature. Pale pink crystals of this compound will begin to form. For a higher yield, the solution can be further cooled in an ice bath.

-

Isolation and Washing: Isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water, followed by a wash with cold ethanol, and finally with diethyl ether to facilitate drying.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to remove any residual solvent and water.

Expected Yield and Purity: While the exact yield will depend on the specific reaction scale and conditions, this method is expected to produce a high yield of this compound. Commercially available products often cite a purity of 98% or higher.[1] The purity of the synthesized product can be assessed using standard analytical techniques such as titration or spectroscopic methods.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and preparation of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential. The synthesis should be performed in a well-ventilated fume hood to avoid inhalation of any dust or fumes.

Applications

This compound serves as a valuable precursor and reagent in various chemical applications. It is utilized in the synthesis of manganese-based catalysts, which are important in organic chemistry.[1] Furthermore, it is employed in materials science for the preparation of other manganese compounds and materials.[1]

References

The Coordination Chemistry of Manganese(II) Bromide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese(II) (Mn(II)), a d5 transition metal ion, exhibits diverse and fascinating coordination chemistry. Its bromide complexes are of particular interest due to their varied structural motifs, interesting magnetic and spectroscopic properties, and potential applications in catalysis and materials science. This guide provides a comprehensive overview of the synthesis, structure, and characterization of Mn(II) bromide coordination complexes. It summarizes key quantitative data, details relevant experimental protocols, and illustrates fundamental concepts through logical diagrams, serving as a technical resource for researchers in inorganic chemistry and drug development.

Introduction

Manganese is an essential trace element in biological systems and its complexes play vital roles in various enzymatic processes. The Mn(II) ion, with its high-spin d5 electron configuration (S = 5/2), typically forms paramagnetic complexes.[1][2] The coordination chemistry of Mn(II) is characterized by a flexible coordination number, commonly ranging from four to seven, and a variety of accessible geometries, including tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral.[3][4][5] The bromide ion (Br⁻), as a ligand, is a weak-field halide that generally leads to the formation of high-spin Mn(II) complexes.[6] This guide focuses on the core principles of Mn(II) bromide coordination chemistry, covering synthetic strategies, structural diversity, and the key spectroscopic and magnetic properties that define these compounds.

Synthesis of Manganese(II) Bromide Complexes

The synthesis of Mn(II) bromide complexes is typically achieved through the reaction of a manganese(II) bromide salt, most commonly anhydrous MnBr₂ or its tetrahydrate (MnBr₂·4H₂O), with a suitable ligand in an appropriate solvent.[5][7] The choice of ligand—spanning simple N- and O-donor molecules to complex polydentate chelators—and reaction conditions dictates the stoichiometry and structure of the final product.

General Experimental Protocol:

A typical synthesis involves the following steps:

-

Precursor Dissolution : Manganese(II) bromide tetrahydrate is dissolved in a minimal amount of a suitable solvent, frequently methanol (B129727) or a methanol/water mixture.[7]

-

Ligand Addition : The coordinating ligand, dissolved in the same or a compatible solvent, is added to the MnBr₂ solution, often in a specific stoichiometric ratio (e.g., 1:1, 1:2 Metal:Ligand).[7][8]

-

Reaction : The mixture is stirred, sometimes with gentle heating or refluxing for a period ranging from minutes to several hours, to ensure complete reaction.[3][9]

-

Crystallization : High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion of a non-solvent (e.g., hexane (B92381) into a THF solution).[10][11]

-

Isolation : The resulting crystalline product is isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum.[8][9]

The workflow for a typical synthesis and characterization of a Mn(II) bromide complex is illustrated below.

Structural Chemistry and Coordination Geometries

The structural landscape of Mn(II) bromide complexes is rich and varied, largely influenced by the steric and electronic properties of the co-ligands. Common coordination numbers are four and six, leading to tetrahedral and octahedral geometries, respectively, although five-coordinate species are also known.[3][5]

Tetrahedral Complexes

Tetrahedral coordination is common for Mn(II) with bulky ligands or in the presence of a large excess of bromide ions, forming the tetrahalomanganate(II) anion, [MnBr₄]²⁻.[6][12] These complexes are of significant interest due to their intense green photoluminescence.[13][14] The tetrahedral geometry is non-centrosymmetric, which relaxes the Laporte selection rule, making d-d electronic transitions more probable than in octahedral environments.[13][14]

Octahedral and Pseudo-Octahedral Complexes

Six-coordinate octahedral geometry is the most prevalent for Mn(II) bromide complexes, especially with smaller N- and O-donor ligands.[3][4][10] These complexes often take the form of [MnBr₂(L)₄] or [Mn(L)₆]Br₂, where L is a monodentate ligand, or involve bidentate and polydentate ligands. The octahedra are often distorted due to ligand constraints or packing effects in the crystal lattice.[10][15] For example, in dimeric complexes with bridging ligands, the Mn(II) centers frequently exhibit a pseudo-octahedral environment.[10]

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes.[16] Key structural parameters, such as bond lengths and angles, provide insight into the nature of the metal-ligand interactions. A summary of representative crystallographic data is presented in Table 1.

Table 1: Selected Crystallographic Data for Mn(II) Bromide Complexes

| Complex Formula | Coordination Geometry | Mn-Br Bond Lengths (Å) | Other Key Bond Lengths (Å) | Reference |

| [Mn₂(μ-PNO)₂(PNO)₂(H₂O)₂Br₄]¹ | Distorted Octahedral | 2.7212(13), 2.5813(13) | Mn-O(bridge): 2.172(2), 2.235(2)Mn-O(water): 2.312(3) | [10] |

| [Mn₂(μ-2MePNO)₂(H₂O)₄Br₄]² | Distorted Octahedral | 2.7009(7), 2.6340(7) | Mn-O(bridge): 2.190(2), 2.316(2)Mn-O(water): 2.199(3) | [10] |

| [MnBr₂(L)]·2(MeOH)³ | Distorted Trigonal Bipyramidal | 2.3777(4) (avg) | Mn-N(py): 2.226(2)Mn-N(pz): 2.2929(18) | [5] |

| [MnCl₂(3AP)₄] vs [MnBr₂(3AP)₄]⁴ | Elongated Octahedral | 2.7304(3) | Mn-N: 2.31 (avg) | [4] |

¹ PNO = Pyridine (B92270) N-oxide ² 2MePNO = 2-Methylpyridine N-oxide ³ L = 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine ⁴ 3AP = 3-Aminopyridine

Spectroscopic Properties

Spectroscopic techniques are crucial for elucidating the electronic structure and coordination environment of Mn(II) bromide complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful tool for studying paramagnetic Mn(II) (S=5/2) systems.[17]

-

g-Value : High-spin Mn(II) complexes typically exhibit an isotropic EPR signal with a g-value very close to the free-electron value of ~2.00.[18]

-

Hyperfine Splitting : The interaction of the electron spin with the ⁵⁵Mn nucleus (I=5/2, 100% abundance) results in a characteristic six-line hyperfine splitting pattern centered at g ≈ 2.[19]

-

Zero-Field Splitting (ZFS) : In environments with symmetry lower than cubic, the degeneracy of the spin states is lifted even in the absence of a magnetic field. This phenomenon, known as zero-field splitting (ZFS), is described by the axial (D) and rhombic (E) parameters. The magnitude of ZFS is highly sensitive to the coordination geometry and can lead to complex, broad EPR spectra, especially at lower frequencies (X-band).[18][19][20] High-frequency EPR is often employed to accurately determine ZFS parameters.[19]

UV-Visible Spectroscopy

The UV-Vis spectra of high-spin Mn(II) complexes are characterized by very weak, spin-forbidden d-d transitions.[1][21] The d⁵ configuration has a ⁶A₁ ground state, and all excited states have a different spin multiplicity (quartets, doublets). Consequently, spin-allowed d-d transitions are not possible, resulting in the characteristically pale colors (often pale pink in aqueous solution) and very low molar absorptivities (ε < 1 L·mol⁻¹·cm⁻¹).[21][22]

In contrast, tetrahedral [MnBr₄]²⁻ complexes exhibit relatively intense, narrow-band green emission (peaking around 500-550 nm) due to the ⁴T₁ → ⁶A₁ transition.[13][14] The non-centrosymmetric nature of the tetrahedral field partially allows these transitions, leading to high photoluminescence quantum yields (PLQYs), in some cases exceeding 90%.[13][14]

Table 2: Spectroscopic Data for Representative Mn(II) Bromide Complexes

| Complex Type/Formula | Technique | Key Parameters | Interpretation | Reference |

| General High-Spin Mn(II) | EPR | g ≈ 2.00Six-line hyperfine splitting (A ≈ 240-270 MHz) | Characteristic of S=5/2 Mn(II) ion. | [19] |

| (Bz(Me)₃N)₂MnBr₄ | UV-Vis | Emission Peak: ~520 nmExcitation Peaks: ~375 nm, ~460 nmPLQY: up to 90% | Bright green luminescence from ⁴T₁ → ⁶A₁ transition in tetrahedral field. | [13][14] |

| [Mn(H₂O)₆]²⁺ (for comparison) | UV-Vis | Very low ε (< 1 L·mol⁻¹·cm⁻¹) | Spin-forbidden d-d transitions in octahedral field. | [21] |

Magnetic Properties

Due to the five unpaired electrons in its typical high-spin d⁵ configuration, Mn(II) bromide complexes are paramagnetic.[1][23] Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), which can be calculated using the spin-only formula:

μ_eff = g√[S(S+1)]

For an S=5/2 ion, the theoretical spin-only magnetic moment is 5.92 Bohr magnetons (μ_B). Experimental values for mononuclear Mn(II) complexes are typically in the range of 5.8-6.1 μ_B, confirming the high-spin state.[12] In polynuclear complexes, weak antiferromagnetic or ferromagnetic coupling can occur between adjacent Mn(II) centers, leading to deviations from this value, particularly at low temperatures.[24]

Conclusion

The coordination chemistry of manganese(II) bromide is a robust and diverse field. The interplay between the Mn(II) center, the bromide ligands, and various organic co-ligands gives rise to a wide array of structures with distinct electronic and magnetic properties. Tetrahedral complexes, particularly the [MnBr₄]²⁻ anion, are notable for their strong green luminescence, while octahedral complexes provide a platform for studying the subtle effects of ligand-field variations on the properties of a high-spin d⁵ ion. The experimental protocols and characterization data summarized in this guide provide a foundational resource for researchers exploring the synthesis of novel Mn(II) bromide complexes for applications in materials science, catalysis, and as probes in biological systems.

References

- 1. Manganese - Wikipedia [en.wikipedia.org]

- 2. Paramagnetism: Compounds - Manganese(II) Sulfate Monohydrate | Chemical Education Xchange [chemedx.org]

- 3. Synthesis, Crystal Structures, Characterization and Catalytic Property of Manganese(II) Complexes Derived from Hydrazone Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Iron(II) and Manganese(II) Coordination Chemistry Ligated by Coplanar Tridentate Nitrogen-Donor Ligand, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sarthaks.com [sarthaks.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Manganese(ii) chemistry of a new N3O-donor chelate ligand: synthesis, X-ray structures, and magnetic properties of solvent- and oxalate-bound complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. jocpr.com [jocpr.com]

- 10. Crystal structures of four dimeric manganese(II) bromide coordination complexes with various derivatives of pyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. For the tetrahedral complex `[MnBr_(4)]^(2-)`, the spin only magnetic moment value is: [Atomic numer of Mn = 25] [allen.in]

- 13. Manganese(II) in Tetrahedral Halide Environment: Factors Governing Bright Green Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bendola.com [bendola.com]

- 16. benchchem.com [benchchem.com]

- 17. EPR characterization of Mn(ii) complexes for distance determination with pulsed dipolar spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. High‒Field EPR Spectroscopic Characterization of Mn(II) Bound to the Bacterial Solute- Binding Proteins MntC and PsaA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Challenges and Opportunities of High-Spin Mn(II) EPR and ENDOR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 22. people.bath.ac.uk [people.bath.ac.uk]

- 23. quora.com [quora.com]

- 24. Synthesis and characterization of monomeric Mn (IV) and pseudo-tetrameric Mn (III) complexes: magnetic properties of Mn (III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Properties of Manganese(II) Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of Manganese(II) bromide (MnBr2). Leveraging first-principles calculations, this document summarizes the key electronic and magnetic characteristics of both bulk and monolayer forms of MnBr2, offering valuable insights for applications in nanoelectronics, spintronics, and potentially in the design of novel therapeutic or diagnostic agents.

Electronic Structure and Properties

First-principles calculations, primarily employing spin-polarized Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of MnBr2. These studies consistently characterize MnBr2 as a wide-gap magnetic semiconductor.[1][2][3] The intrinsic magnetism arises from the partially filled 3d orbitals of the manganese atoms.[2][4]

The electronic band structure and the projected density of states (PDOS) reveal that the valence and conduction bands are primarily composed of hybridized Mn-3d and Br-4p orbitals.[2] Specifically, the incomplete 3d orbital of the manganese atom, which contains five electrons, is the principal driver of the material's magnetic behavior.[2][4]

Band Structure and Band Gap

Theoretical models indicate that both bulk and monolayer MnBr2 exhibit semiconductor properties with a significant band gap.[2][3] In its bulk form, MnBr2 is reported to have a direct band gap of 3.88 eV in the spin-up channel at the Γ point, while the spin-down channel displays an indirect band gap of 4.75 eV (Γ-M).[2] The similarity in the band structures of the bulk and monolayer forms is attributed to the weak van der Waals forces between the layers in the bulk material, suggesting that the electronic interactions are predominantly within each monolayer.[4] Other DFT calculations have reported band gaps ranging from 2.61 eV to 4.21 eV, highlighting the influence of the chosen computational method.[5] The Materials Project database, using the PBE functional, predicts a band gap of 1.60 eV for ferromagnetic MnBr2.[6]

Density of States (DOS)

The density of states provides a fundamental description of the number of available electronic states at a given energy level.[7][8][9] For MnBr2, the spin-polarized total and partial density of states (DOS) analysis confirms the hybridization of Mn 3d and Br 4p orbitals, which leads to the formation of chemical bonds between the manganese and bromine atoms.[10] The asymmetry in the spin-up and spin-down DOS is a clear indicator of the material's magnetic nature.

Magnetic Properties

The magnetic ground state of MnBr2 has been a central focus of theoretical investigations. The arrangement of magnetic moments on the Mn atoms determines the overall magnetic behavior of the material.

Magnetic Ordering and Stability

Theoretical simulations consistently show that the antiferromagnetic (AFM) configuration is energetically more stable than the ferromagnetic (FM) configuration for both bulk and monolayer MnBr2.[2][4] This has been experimentally confirmed for the MnBr2 monolayer through neutron diffraction.[4] The magnetic moments of the manganese atoms are found to be most stable when aligned perpendicular to the monolayer supercell plane.[2][4] The competition between direct exchange and superexchange interactions is responsible for the relatively weak magnetic exchange observed in this material.[1][3]

Magnetic Moment

The calculated total magnetic moment for the MnBr2 unit cell is approximately 5 μB, which aligns well with the expected value for a free manganese atom according to Hund's rules.[6][10] The majority of this magnetic moment is localized on the Mn atom (around 4.69 μB to 5.0 μB), with a small contribution from the halogen atoms.[4][10]

Structural Properties

In its bulk form, MnBr2 crystallizes in a hexagonal arrangement belonging to the P-3m1 space group.[4][6] The structure is layered, consisting of sheets of MnBr2.[6] The calculated lattice constants from theoretical studies are in good agreement with experimental values.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from various theoretical studies on MnBr2.

| Property | Bulk MnBr2 | Monolayer MnBr2 | Source(s) |

| Lattice Constants | a = b = 3.87 Å, c = 6.48 Å | a = b = 3.87 Å | [4] |

| Band Gap | 3.88 eV (direct, spin-up) | - | [2] |

| 4.75 eV (indirect, spin-down) | - | [2] | |

| 1.60 eV (PBE) | - | [6] | |

| Magnetic Moment | 5.0 μB per Mn atom | - | [4] |

| 5.00 μB/f.u. (Total) | 5 μB per unit cell (Total) | [6][10] | |

| Magnetic Ordering | Antiferromagnetic (most stable) | Antiferromagnetic (most stable) | [2][4] |

Experimental and Computational Protocols

The theoretical results presented in this guide are predominantly derived from first-principles calculations based on Density Functional Theory (DFT).

Key Computational Methodologies

-

Software Packages: The SIESTA and Vienna Ab Initio Simulation Package (VASP) are commonly used for these calculations.[2][6]

-

Exchange-Correlation Functional: The Perdew–Burke–Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is a frequent choice.[2][4][6] Some studies also employ hybrid functional theory or the GGA+U approach to better account for electron correlation effects.[1][3][11]

-

Pseudopotentials: The Troullier–Martins pseudopotentials are utilized to describe the interaction between core and valence electrons.[2][4] The Projector-Augmented Wave (PAW) method is also employed.[6]

-

Basis Sets: A double-ζ polarized (DZP) basis set is often used to represent the valence electron wavefunctions.[2][4]

-

Convergence Criteria: A stringent energy convergence criterion, typically on the order of 10⁻⁵ eV, is applied to ensure the accuracy of the calculations.[2][4]

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows in the theoretical study of MnBr2.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Electronic and Magnetic Properties of Manganese Bromide Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Density of states - Wikipedia [en.wikipedia.org]

- 8. eng.libretexts.org [eng.libretexts.org]

- 9. 2.4 Density of states [truenano.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Manganese(II) Bromide Tetrahydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O) is an inorganic salt that has emerged as a versatile and economical catalyst in a variety of organic transformations. As the scientific community continues to explore the use of earth-abundant and less toxic metals in catalysis, manganese has garnered significant attention. Manganese(II) bromide, in its hydrated form, offers a convenient and effective catalytic system for several important reactions, including cross-coupling and diazidation reactions. Its utility is particularly notable as a potential replacement for more expensive and toxic heavy metal catalysts, such as palladium. This document provides detailed application notes and protocols for the use of this compound in key organic synthetic methods.

Key Applications and Protocols

Manganese-Promoted Stille-Type Cross-Coupling Reactions

The Stille cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Traditionally catalyzed by palladium complexes, recent research has demonstrated that manganese(II) bromide can effectively promote this transformation, offering a more cost-effective and environmentally benign alternative. This reaction couples organostannanes with organic halides.

| Entry | Organic Halide | Organostannane | Product | Yield (%) |

| 1 | Iodobenzene | Tributyl(phenyl)stannane | Biphenyl | 85 |

| 2 | 4-Iodotoluene | Tributyl(phenyl)stannane | 4-Methylbiphenyl | 82 |

| 3 | 1-Iodonaphthalene | Tributyl(phenyl)stannane | 1-Phenylnaphthalene | 78 |

| 4 | Bromobenzene | Tributyl(phenyl)stannane | Biphenyl | 75 |

| 5 | Iodobenzene | Tributyl(vinyl)stannane | Styrene | 88 |

| 6 | 4-Bromoacetophenone | Tributyl(phenyl)stannane | 4-Acetylbiphenyl | 70 |

Materials:

-

This compound (MnBr₂·4H₂O)

-

Organic halide (e.g., Iodobenzene)

-

Organostannane (e.g., Tributyl(phenyl)stannane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound (0.1 mmol, 10 mol%).

-

Add the organic halide (1.0 mmol) and the organostannane (1.2 mmol) to the flask.

-

Add anhydrous DMF (5 mL) to the reaction mixture.

-

Stir the mixture at 100 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of celite, washing with ethyl acetate (B1210297).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Caption: Workflow for the MnBr₂-promoted Stille-type cross-coupling reaction.

Electrochemical Diazidation of Alkenes

The vicinal diazidation of alkenes is a valuable transformation for the synthesis of 1,2-diamines, which are important structural motifs in pharmaceuticals and ligands. An electrochemical approach using a catalytic amount of manganese(II) bromide provides a sustainable method for this conversion, avoiding the use of harsh chemical oxidants.[1][2]

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 1,2-Diazido-1-phenylethane | 85 |

| 2 | 4-Methylstyrene | 1-(1,2-Diazidoethyl)-4-methylbenzene | 82 |

| 3 | 1-Octene | 1,2-Diazidooctane | 75 |

| 4 | Cyclohexene | 1,2-Diazidocyclohexane | 88 |

| 5 | Indene | 1,2-Diazido-2,3-dihydro-1H-indene | 78 |

| 6 | trans-Stilbene | (1R,2S)-1,2-Diazido-1,2-diphenylethane | 92 |

Materials:

-

This compound (MnBr₂·4H₂O)

-

Alkene

-

Sodium azide (B81097) (NaN₃)

-

Acetic acid

-

Undivided electrochemical cell with a carbon felt anode and a platinum cathode

-

Constant current power supply

Procedure:

-

Set up an undivided electrochemical cell equipped with a carbon felt anode and a platinum cathode.

-

To the cell, add the alkene (1.0 mmol), sodium azide (5.0 mmol), and this compound (0.05 mmol, 5 mol%).

-

Add a solution of acetic acid (2.0 mmol) in acetonitrile (10 mL).

-

Apply a constant current of 10 mA and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-12 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the vicinal diazide.

Caption: Proposed mechanism for the Mn-catalyzed electrochemical diazidation of alkenes.

Conclusion

This compound serves as an effective and economical catalyst for important organic transformations. The protocols provided herein for Stille-type cross-coupling and electrochemical diazidation of alkenes demonstrate its potential to replace more expensive and toxic catalysts in the synthesis of valuable organic molecules. These methods are of significant interest to researchers in academia and the pharmaceutical industry who are focused on developing sustainable and efficient synthetic strategies. Further exploration of the catalytic capabilities of this compound is warranted and expected to uncover new applications in organic synthesis.

References

Application Notes and Protocols for Manganese(II) Bromide Tetrahydrate in Stille Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cautious Approach to a Cost-Effective Alternative

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. Traditionally, this reaction relies on palladium catalysts. However, the high cost and toxicity of palladium have driven research towards more abundant and benign first-row transition metals like manganese. Manganese(II) bromide (MnBr₂), available as its tetrahydrate (MnBr₂·4H₂O), is an inexpensive and readily available salt that has been investigated as a potential catalyst for Stille-type reactions.

However, the use of manganese salts in Stille couplings is a subject of significant debate within the scientific community. Several studies have reported that the catalytic activity previously attributed to manganese was, in fact, due to trace amounts of palladium or copper contamination in the reagents.[1][2][3] Researchers attempting to reproduce these manganese-catalyzed reactions found that rigorous purification of the manganese salts to remove these impurities resulted in a complete loss of catalytic activity.[1]

Conversely, some studies report successful stereospecific Stille couplings using highly purified Manganese(II) chloride (MnCl₂), occasionally with a copper co-catalyst, suggesting that a true manganese-mediated pathway may be possible under specific conditions.[4][5][6] These reactions may proceed through a different mechanism than the classical palladium-catalyzed cycle, potentially involving high-valent manganese intermediates.[7]

Therefore, these application notes serve as a guide for investigating the potential of Manganese(II) bromide tetrahydrate in Stille reactions, with a strong emphasis on the critical importance of purity, control experiments, and the current controversy surrounding its efficacy.

Data Presentation: Reported Conditions for Manganese-Mediated Stille-Type Couplings

The following tables summarize conditions reported in the literature for reactions claimed to be catalyzed by manganese(II) salts. It is crucial to note the specific manganese salt used and the significant questions regarding the true catalytic species.

Table 1: Early Reported Conditions for MnBr₂-Catalyzed Stille Coupling (Subject to Reproducibility Issues)

| Entry | Aryl Halide | Organostannane | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Iodobenzene | Phenyltributyltin | NMP | 100 | High | [8] (as cited in) |

| 2 | 4-Iodotoluene | Vinyltributyltin | DMF | 100 | Good | (as cited in[3]) |

Note: These early results have been questioned, with subsequent studies suggesting the reactions were catalyzed by trace palladium impurities.[3]

Table 2: Conditions for Stereospecific MnCl₂-Catalyzed Stille Coupling

| Entry | Electrophile | α-Alkoxyalkylstannane | Co-catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | (S)-BnO-CH(Me)SnBu₃ | None | NMP | 82 | Slow Reaction | [4][5] |

| 2 | 1-Iodonaphthalene | (S)-BnO-CH(Me)SnBu₃ | Cu(I) salt | NMP | 82 | Improved Rate | [4][5] |

| 3 | 4-Iodobenzonitrile | (S)-BnO-CH(Me)SnBu₃ | None | NMP | 82 | Good | [4][5] |

Note: This data is for MnCl₂ and provides a potential starting point for investigation with MnBr₂·4H₂O, though direct equivalence is not guaranteed.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines a rigorous experimental workflow designed to minimize trace metal contamination when investigating manganese-catalyzed reactions.

Caption: Rigorous workflow for investigating manganese-catalyzed Stille reactions.

Signaling Pathways and Catalytic Cycles

The classical Stille reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. A proposed, though speculative, pathway for a manganese-mediated reaction would likely differ significantly.

Diagram 1: Classical Palladium-Catalyzed Stille Cycle

Caption: The established catalytic cycle for the palladium-catalyzed Stille reaction.

Diagram 2: Speculative Radical Pathway for Manganese

Caption: A speculative radical-based mechanism for a manganese-mediated coupling.

Experimental Protocols

The following protocol is adapted from procedures for MnCl₂ and should be considered a starting point for investigation with MnBr₂·4H₂O. Extreme care must be taken to exclude adventitious palladium and copper.

Protocol 1: General Procedure for Test Reaction

Materials:

-

This compound (MnBr₂·4H₂O), highest purity available, further purified if possible.

-

Aryl iodide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv).

-

Organostannane (e.g., vinyltributyltin, 1.2 mmol, 1.2 equiv).

-

Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP).

-

Acid-washed, oven-dried glassware.

-

Inert atmosphere (glovebox or Schlenk line).

Procedure:

-